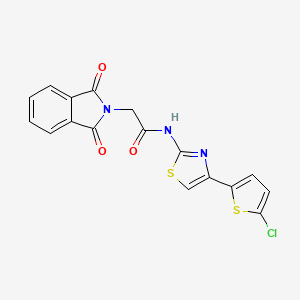

![molecular formula C14H8BrN3O3S2 B2570869 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 391229-61-1](/img/structure/B2570869.png)

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

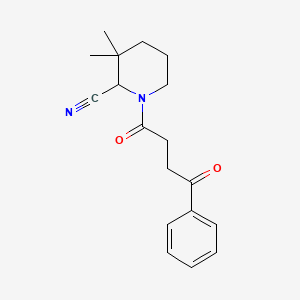

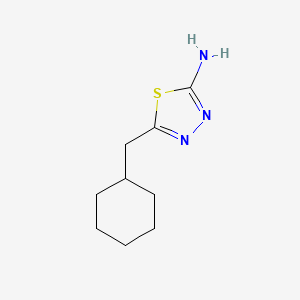

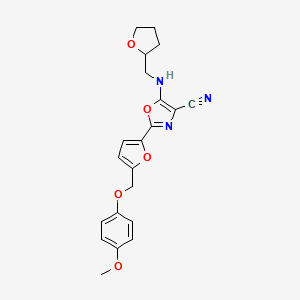

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide (BTNB) is a chemical compound that has been widely used in scientific research due to its unique properties. BTNB is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which has been implicated in a variety of cellular processes, including DNA repair, apoptosis, and inflammation.

Applications De Recherche Scientifique

- Suzuki Cross-Coupling Reactions : Researchers have synthesized a variety of imine derivatives by employing Suzuki cross-coupling of this compound with various arylboronic acids. The resulting imines exhibit moderate to good yields (58–72%) and tolerate a wide range of electron-donating and withdrawing functional groups .

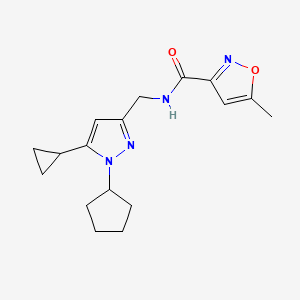

- Biological Activities : Imines, including those derived from this compound, are known for their diverse biological activities. These include antimicrobial, analgesic, anticonvulsant, anticancer, antioxidant, and antihelmintic properties. The compound’s potential as a pharmaceutical agent is an active area of investigation .

- Polyfluorenes and Copolymers : Compounds with good solubility, electronic, and optical properties are valuable for designing polyfluorenes and fluorene-based copolymers. The unique structure of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide may contribute to novel polymer materials .

- C-H Arylation Polymerization : Researchers have considered this compound as an acceptor unit in the synthesis of donor–acceptor polymers via direct C-H arylation polymerization. Combining it with 3-hexylthiophene as a donor unit leads to interesting materials with potential applications .

- Density Functional Theory (DFT) : The structural properties of synthesized molecules (3a–3i) were investigated using DFT. Conceptual DFT reactivity descriptors and molecular electrostatic potential analyses provided insights into reactivity and reacting sites of the derivatives .

- Imines as Key Components : Imines play a crucial role in the development of coordination chemistry and inorganic biochemistry. They are utilized for synthesizing biologically and industrially active compounds through ring closure, replacement, and cycloaddition reactions .

- Functionalization Strategies : Researchers can explore functionalization strategies using this compound as a building block for designing new materials. Its unique combination of thiophene and thiazole moieties offers opportunities for tailoring properties .

Organic Synthesis and Medicinal Chemistry

Polymer Chemistry

Donor-Acceptor Polymer Synthesis

Computational Studies

Coordination Chemistry and Inorganic Biochemistry

Materials Science and Functional Materials

Mécanisme D'action

Target of Action

The identification of the specific targets of a compound often requires extensive biochemical and molecular biology studies .

Mode of Action

The interaction of a compound with its targets can lead to a variety of changes, including the activation or inhibition of the target, which can then influence various cellular processes .

Biochemical Pathways

The compound’s effects on biochemical pathways would depend on its specific targets and mode of action .

Pharmacokinetics

These properties greatly influence the bioavailability of a compound, determining how much of the compound reaches its targets in the body .

Result of Action

These effects would be the result of the compound’s interaction with its targets and its influence on biochemical pathways .

Action Environment

Such factors could include pH, temperature, and the presence of other compounds .

Propriétés

IUPAC Name |

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrN3O3S2/c15-12-5-4-11(23-12)10-7-22-14(16-10)17-13(19)8-2-1-3-9(6-8)18(20)21/h1-7H,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJULZYOFJMYLCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2570792.png)

![ethyl 2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-5-(4-methylphenyl)-1H-pyrrole-3-carboxylate](/img/structure/B2570796.png)